5-Chloro-2-hydroxy-n-(2-hydroxyethyl)benzamide
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Overview
Description
5-Chloro-2-hydroxy-n-(2-hydroxyethyl)benzamide is an organic compound with the molecular formula C9H10ClNO3 It is a derivative of benzamide, characterized by the presence of a chlorine atom at the 5th position, a hydroxyl group at the 2nd position, and a hydroxyethyl group attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-hydroxy-n-(2-hydroxyethyl)benzamide typically involves the following steps:
Starting Material: The synthesis begins with 5-chloro-2-hydroxybenzoic acid.
Amidation Reaction: The carboxylic acid group of 5-chloro-2-hydroxybenzoic acid is converted to an amide group by reacting it with 2-aminoethanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Reaction Conditions: The reaction is typically carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the reactants and solvents.
Optimization: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing techniques like recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-hydroxy-n-(2-hydroxyethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.
Scientific Research Applications
5-Chloro-2-hydroxy-n-(2-hydroxyethyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-2-hydroxy-n-(2-hydroxyethyl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in biological processes.
Pathways: It can modulate signaling pathways, leading to changes in cellular functions. For example, it may inhibit the activity of certain enzymes, leading to antimicrobial effects.
Comparison with Similar Compounds
5-Chloro-2-hydroxy-N-phenylbenzamide: Similar structure but with a phenyl group instead of a hydroxyethyl group.
5-Chloro-2-hydroxybenzoic acid: Lacks the amide group, making it less versatile in chemical reactions.
5-Chloro-2-hydroxy-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide: Contains additional chlorine atoms, which may alter its chemical properties and biological activities.
Uniqueness: 5-Chloro-2-hydroxy-n-(2-hydroxyethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its hydroxyethyl group provides additional sites for chemical modification, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
6626-89-7 |
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Molecular Formula |
C9H10ClNO3 |
Molecular Weight |
215.63 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-N-(2-hydroxyethyl)benzamide |
InChI |
InChI=1S/C9H10ClNO3/c10-6-1-2-8(13)7(5-6)9(14)11-3-4-12/h1-2,5,12-13H,3-4H2,(H,11,14) |
InChI Key |
NLPGHZODDFVOGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)NCCO)O |
Origin of Product |
United States |
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